(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol (S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18231484
InChI: InChI=1S/C9H11ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m0/s1
SMILES:
Molecular Formula: C9H11ClO2
Molecular Weight: 186.63 g/mol

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18231484

Molecular Formula: C9H11ClO2

Molecular Weight: 186.63 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol -

Specification

Molecular Formula C9H11ClO2
Molecular Weight 186.63 g/mol
IUPAC Name (1S)-1-(4-chloro-3-methoxyphenyl)ethanol
Standard InChI InChI=1S/C9H11ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m0/s1
Standard InChI Key CIYGEXKRGLWWAO-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=CC(=C(C=C1)Cl)OC)O
Canonical SMILES CC(C1=CC(=C(C=C1)Cl)OC)O

Introduction

Structural Characteristics

The molecular formula of (S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol is C₉H₁₁ClO₂, with a molecular weight of 186.63 g/mol . The compound features a hydroxyl group at the benzylic position, adjacent to a chiral center with S-configuration, which dictates its stereochemical properties. The aromatic ring is substituted at the 3-methoxy and 4-chloro positions, influencing electronic distribution and reactivity .

Stereochemical Configuration

The S-enantiomer is distinguished by its absolute configuration, critical for interactions with biological targets. Chiral HPLC analyses confirm enantiomeric excess (ee) values of 100% in enzymatically synthesized batches . The InChIKey UBDUFXQLBUISCA-UHFFFAOYSA-N and SMILES CC(C1=C(C=C(C=C1)Cl)OC)O provide unambiguous structural identifiers .

Synthetic Methodologies

Biocatalytic Asymmetric Reduction

The most efficient route involves ketoreductase (KRED)-catalyzed reduction of α-chloro-3-methoxyacetophenone. This method, patented by Shang Ke Biomedical, achieves >99% conversion and 100% ee under aqueous conditions . Key steps include:

  • Substrate Preparation: α-Chloro-3-methoxyacetophenone is dissolved in isopropanol and phosphate buffer (pH 7.2–7.8).

  • Enzymatic Reaction: KRED (e.g., SEQ ID No. 2) and cofactor NADP⁺ catalyze the stereoselective reduction at 30–40°C .

  • Workup: Filtration, solvent extraction, and rotary evaporation yield the product with minimal purification .

Table 1: Comparison of Synthetic Scales

ScaleSubstrate (g)KRED (g)Time (h)Conversion (%)ee (%)
Laboratory2.50.5699.6100
Hectogram320502299.5100
Kilogram7,0002802499.7100

Chemical Reduction Alternatives

Pharmaceutical Applications

Intermediate in Drug Synthesis

(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol is a precursor to phenylephrine, a α₁-adrenergic agonist used in decongestants . The S-configuration ensures optimal binding to adrenergic receptors, underscoring the importance of enantiopure synthesis .

Role in Chiral Pool Synthesis

The compound’s chiral center serves as a building block for β-blockers and antidepressants. Its rigid aromatic structure enhances metabolic stability in drug candidates .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (d, J = 6.3 Hz, 3H, CH₃), 4.85 (q, J = 6.3 Hz, 1H, CHOH), 7.26–7.40 (m, 3H, aromatic) .

  • ¹³C NMR: δ 25.1 (CH₃), 70.1 (CHOH), 126.1–144.2 (aromatic carbons) .

  • HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with retention times correlating to ee .

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